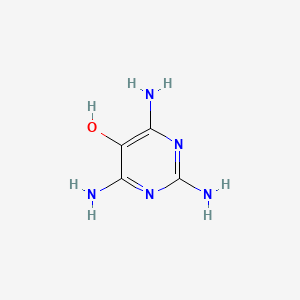
2,4,6-Triaminopyrimidin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triaminopyrimidin-5-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triaminopyrimidin-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of guanidine hydrochloride with malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Triaminopyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The amino groups at positions 2, 4, and 6 can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,4,6-Triaminopyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of certain enzymes and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4,6-Triaminopyrimidin-5-ol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The compound’s effects on cellular pathways are still under investigation, but it is believed to modulate pathways involved in inflammation and microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Triaminopyrimidine
- 2,5,6-Triaminopyrimidin-4-ol
- 2,4-Diaminopyrimidine
Comparison
2,4,6-Triaminopyrimidin-5-ol is unique due to the presence of the hydroxyl group at position 5, which imparts distinct chemical properties compared to other similar compounds. This hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. Additionally, the presence of three amino groups makes it a versatile intermediate for further chemical modifications .
Propiedades
Fórmula molecular |
C4H7N5O |
|---|---|
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
2,4,6-triaminopyrimidin-5-ol |
InChI |
InChI=1S/C4H7N5O/c5-2-1(10)3(6)9-4(7)8-2/h10H,(H6,5,6,7,8,9) |
Clave InChI |
YQIXDNZJNIQGSJ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(N=C(N=C1N)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione](/img/structure/B13122089.png)
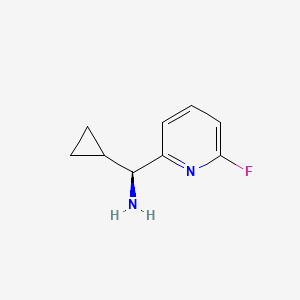
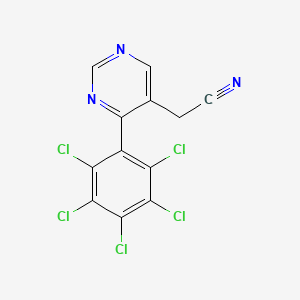
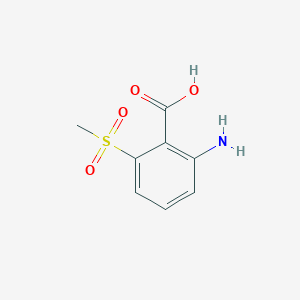
![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13122109.png)
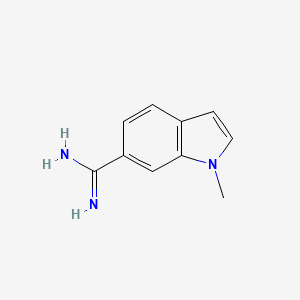
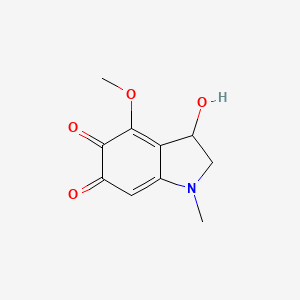

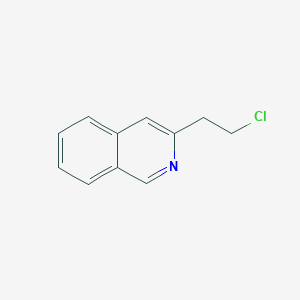
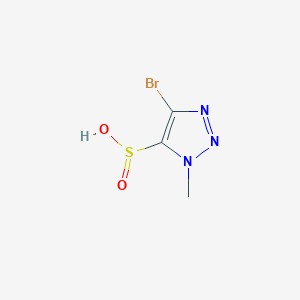
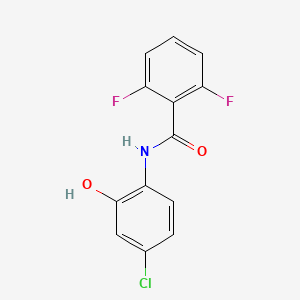
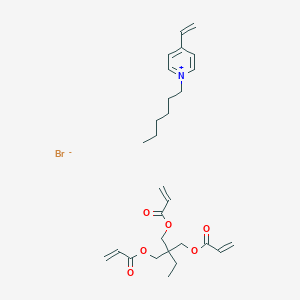
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)

